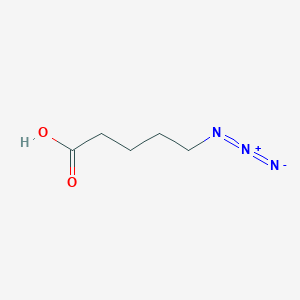

5-azidopentanoic Acid

Vue d'ensemble

Description

L'acide 5-azidopentanoïque, également connu sous le nom d'acide 5-azidovalérianique, est un composé organique de formule moléculaire C5H9N3O2. C'est un composé polyvalent largement utilisé dans diverses réactions chimiques, en particulier dans le domaine de la chimie cliquable. Le groupe azido dans sa structure le rend hautement réactif et adapté à la formation de triazoles par des réactions de cycloaddition azide-alcyne .

Mécanisme D'action

Target of Action

5-Azidopentanoic acid is primarily used as a building block in click chemistry reactions . It enables selective conjugation of peptides with various molecules and can be used for the cyclization of peptides . The compound has been used to synthesize bivalent quinine dimers that act as inhibitors of P-glycoprotein (P-gp) mediated cellular efflux .

Mode of Action

The azido moiety of this compound reacts with acetylenes in the presence of copper, yielding triazoles . These triazoles can function as versatile linkers, allowing the compound to bind to its targets .

Biochemical Pathways

It’s known that the compound can be used to synthesize chitosan-poly(ethylene glycol) hydrogels by azide–alkyne click chemistry . This suggests that it may play a role in the formation of these hydrogels, which have various applications in drug delivery and tissue engineering .

Pharmacokinetics

Given its use in click chemistry reactions, it’s likely that these properties would be influenced by the specific conditions of the reaction, such as the presence of copper and acetylenes .

Result of Action

The result of this compound’s action is the formation of triazoles, which can function as versatile linkers . These linkers can be used to create complex structures, such as bivalent quinine dimers, which have been used as inhibitors of P-glycoprotein (P-gp) mediated cellular efflux .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of copper and acetylenes is necessary for the compound to react and form triazoles

Analyse Biochimique

Biochemical Properties

5-Azidopentanoic acid plays a significant role in biochemical reactions. It is used as a building block in click chemistry reactions, enabling selective conjugation of peptides with various molecules . The azido moiety of this compound reacts with acetylenes in the presence of copper, yielding triazoles that can function as versatile linkers .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of peptides and proteins. It facilitates the cyclization of peptides , which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Detailed information on the specific cellular effects of this compound is currently limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the synthesis of peptides and proteins. It participates in azide–alkyne click chemistry, a powerful tool for the creation of complex molecular architectures . This process involves the reaction of the azido group of this compound with acetylenes, leading to the formation of triazoles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide 5-azidopentanoïque peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de l'acide 5-bromopentanoïque avec l'azoture de sodium dans un solvant aprotique polaire tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO). La réaction se déroule généralement à des températures élevées pour assurer une conversion complète .

Méthodes de production industrielle

En milieu industriel, la production d'acide 5-azidopentanoïque implique souvent des réactions en batch à grande échelle. Le processus comprend la manipulation prudente de l'azoture de sodium, qui est un produit dangereux, et l'utilisation de techniques de purification efficaces pour obtenir de l'acide 5-azidopentanoïque de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 5-azidopentanoïque subit diverses réactions chimiques, notamment :

Cycloaddition azide-alcyne : Cette réaction forme des 1,2,3-triazoles, qui sont précieux en chimie médicinale et en science des matériaux.

Substitution : Le groupe azido peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Cycloaddition azide-alcyne : Les catalyseurs au cuivre(I) sont couramment utilisés pour faciliter cette réaction dans des conditions douces.

Réduction : L'hydrogène gazeux et les catalyseurs au palladium sont des réactifs typiques pour la réduction du groupe azido.

Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés pour substituer le groupe azido.

Principaux produits formés

Triazoles : Formés par cycloaddition azide-alcyne.

Amines : Formés par la réduction du groupe azido.

Dérivés substitués : Formés par des réactions de substitution nucléophile.

4. Applications de la recherche scientifique

L'acide 5-azidopentanoïque a des applications étendues dans la recherche scientifique :

Industrie : Il est utilisé dans la production de matériaux de pointe, y compris les hydrogels et les macrocycles.

5. Mécanisme d'action

Le mécanisme d'action précis de l'acide 5-azidopentanoïque n'est pas entièrement compris. On sait qu'il se lie à des protéines et des enzymes spécifiques, les activant par la suite. Cette liaison facilite divers processus biochimiques, y compris la cyclisation des peptides et la formation de triazoles .

Applications De Recherche Scientifique

Bioconjugation

Overview

5-Azidopentanoic acid serves as a crucial linker in bioconjugation processes. It facilitates the attachment of biomolecules such as proteins and peptides to surfaces or other molecules. This property is particularly beneficial for developing targeted drug delivery systems.

Case Studies

- A study demonstrated that this compound could effectively conjugate peptides with various molecules through copper-catalyzed azide-alkyne cycloaddition, enhancing the specificity of drug delivery systems .

- Another research highlighted its role in synthesizing peptide cyclodimers, which are essential for creating complex biomolecular structures .

Click Chemistry

Overview

The azide group in this compound allows for efficient click reactions, making it an invaluable tool in synthetic organic chemistry. This method provides a straightforward approach to constructing complex organic compounds.

Applications

- The compound is utilized in the synthesis of functionalized polymers and materials with specific properties for applications in coatings and adhesives .

- It has been shown to facilitate the selective conjugation of peptides, leading to the development of novel therapeutic agents .

Polymer Chemistry

Overview

In polymer chemistry, this compound is used to produce functionalized polymers. These polymers can be tailored for specific applications, including biomedical devices and drug delivery systems.

Data Table: Properties of Functionalized Polymers

| Property | Value |

|---|---|

| Solubility | 30 mg/ml in DMSO |

| Reactivity | High (with acetylenes) |

| Application | Biomedical devices |

Drug Development

Overview

The unique structure of this compound allows for modifications that can lead to new pharmaceutical agents, particularly in anti-cancer therapies.

Case Studies

- Research indicated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound for new cancer treatments .

- A study on apoptolidins showed that azido-functionalized derivatives maintained potency against cancer cells while allowing for further structural modifications .

Fluorescent Probes

Overview

this compound can be incorporated into fluorescent probes, aiding imaging techniques in biological research. This application is crucial for visualizing cellular processes in real-time.

Applications

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 5-azidovalérique : Similaire en structure et en réactivité, utilisé dans des applications similaires.

Acide 6-azidohexanoïque : Un autre composé contenant un azido avec une chaîne carbonée plus longue.

Acide 3-azidopropanoïque : Un acide azido à chaîne plus courte utilisé dans des réactions similaires de chimie cliquable.

Unicité

L'acide 5-azidopentanoïque est unique en raison de sa longueur de chaîne optimale, qui offre un équilibre entre réactivité et stabilité. Sa polyvalence dans la formation de triazoles et d'autres dérivés en fait un composé précieux dans divers domaines de la recherche et de l'industrie .

Activité Biologique

5-Azidopentanoic acid (5-APA) is an organic compound notable for its applications in biochemistry and medicinal chemistry, particularly in the context of click chemistry. This detailed analysis will explore its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 143.14 g/mol

- CAS Number : 279583-98-5

5-APA can be synthesized through various chemical pathways, often involving the azidation of pentanoic acid. The azido group (-N₃) allows for subsequent reactions via click chemistry, particularly the Staudinger reaction or azide-alkyne cycloaddition, which are pivotal in bioconjugation processes.

1. Role in Click Chemistry

This compound serves as a versatile building block in click chemistry, enabling the selective conjugation of peptides and proteins. This property is crucial for developing bioconjugates that can be used in drug delivery systems and targeted therapies. The azido group can be easily transformed into an amine, facilitating further modifications and functionalizations of biomolecules .

2. Cellular Applications

Research indicates that 5-APA can be incorporated into peptides during solid-phase peptide synthesis (SPPS), allowing for the creation of modifiable side-chain peptides. These peptides can serve as probes for studying protein interactions and dynamics within cellular environments .

Case Study 1: Peptide Conjugation

In a study published by Anaspec, this compound was used to create modifiable peptides that were analyzed for their interaction with various biomolecules. These peptides showed enhanced stability and bioactivity due to the incorporation of the azido group, allowing researchers to probe biological systems more effectively .

Case Study 2: Drug Delivery Systems

Research highlighted in Sigma-Aldrich's documentation indicates that 5-APA can be utilized in the formulation of chitosan-poly(ethylene glycol) hydrogels via azide-alkyne click reactions. This application is significant for developing drug delivery systems that require precise targeting and controlled release mechanisms .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Click Chemistry | Enables selective conjugation of peptides and proteins; facilitates bioconjugate synthesis. |

| Peptide Synthesis | Used in SPPS for creating modifiable side-chain peptides; enhances stability and functionality. |

| Potential Antitumor Effects | Structural analogs exhibit cytotoxicity against cancer cell lines; further research needed on 5-APA specifically. |

| Drug Delivery Applications | Forms hydrogels for controlled drug release; utilizes click chemistry for precise targeting. |

Propriétés

IUPAC Name |

5-azidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZDIRMBQJDCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455672 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79583-98-5 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-azidopentanoic acid useful in materials science and chemical biology?

A1: this compound is a versatile building block due to its azide group (-N3). This group participates readily in a reaction known as "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). [, , ] This reaction enables the connection of this compound to various molecules or materials bearing an alkyne group, creating a stable triazole linkage.

Q2: Can you give some specific examples of how this compound is used in research?

A2: Certainly! Here are a few examples from the provided research articles:

- Controlling nanoparticle assembly: Researchers functionalized iron nanoparticles with either this compound or 5-hexynoic acid. Upon mixing, the azide and alkyne groups underwent click chemistry, leading to the controlled assembly of the nanoparticles. This assembly process significantly influenced the material's morphology while preserving its magnetic properties. []

- Developing fluorescent probes: Scientists used this compound to create fluorescently labeled derivatives of apoptolidins, a class of potent cytotoxic macrolides. By attaching a fluorescent tag via click chemistry, they could track the cellular localization of these compounds, revealing that apoptolidins A and H accumulate within the mitochondria of cancer cells. []

- Creating protein-polymer conjugates: Researchers designed a system for attaching proteins to polymer therapeutics using this compound. They linked this molecule to a polymer drug carrier via its azide group. Separately, they engineered a protein with a peptide sequence that forms a stable complex with the this compound-modified polymer. This method provides a well-defined and specific way to create targeted drug delivery systems. []

Q3: The research mentions that the assembly process using this compound impacted the magnetic properties of iron nanoparticles. Can you elaborate?

A3: While the click chemistry itself doesn't alter the inherent magnetic properties of the iron, the resulting assembly of nanoparticles into a different morphology does influence the overall magnetic behavior of the material. [] This highlights the importance of controlling nanoparticle assembly for tailoring material properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.